(3aR,4R,7aS)-tert-Butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate
CAS No.:
Cat. No.: VC13397607
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl (3aR,4R,7aS)-4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m1/s1 |
| Standard InChI Key | IKTNEZKFSOMQJI-OUAUKWLOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N |
Introduction
Chemical Identity and Structural Features
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| CAS Registry Number | 1251001-17-8 |
| IUPAC Name | tert-butyl (3aR,4R,7aS)-4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
| SMILES Notation | CC(C)(C)OC(=O)N1C[C@H]2CCCC@HN |
| Topological Polar Surface | 64.8 Ų |
The stereochemistry at positions 3aR, 4R, and 7aS critically influences its biological interactions, as demonstrated by comparative studies on diastereomers.
Physicochemical Characteristics
Stability assessments indicate decomposition above 200°C, with optimal storage at 2–8°C in anhydrous environments . Solubility profiles show moderate polarity: soluble in dichloromethane (DCM) and dimethylformamide (DMF), sparingly soluble in methanol, and insoluble in hexanes. The pKa of the secondary amine is approximately 9.2, enabling selective protonation under mild acidic conditions.
Synthetic Methodologies
Stepwise Construction
Industrial-scale synthesis typically follows a convergent route:
-
Cyclohexene Oxide Amination: (R,R)-cyclohexene oxide undergoes nucleophilic ring-opening with ammonia, yielding trans-1,2-cyclohexanediamine.
-
Pyrrolidine Formation: Mitsunobu reaction couples the diamine with tert-butyl carbamate, inducing ring closure via intramolecular SN2 displacement .
-
Stereochemical Refinement: Chiral chromatography on cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers, achieving >99% ee.
Table 2: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₃, H₂O, 80°C, 12h | 78% | 92% |
| 2 | DIAD, Ph₃P, THF, 0°C → RT | 65% | 88% |
| 3 | Chiralcel OD-H, heptane/EtOH | 41% | 99.5% |
Analytical Characterization
Identity confirmation employs tandem techniques:
-
¹H/¹³C NMR: Distinct signals at δ 1.43 (tert-butyl), δ 3.25 (N-CH₂), and δ 4.85 (carbamate NH) validate the structure.
-
HRMS: Observed [M+H]⁺ at m/z 241.1912 (calc. 241.1917) confirms molecular formula.
-
IR Spectroscopy: Bands at 1685 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) indicate functional group integrity .
Pharmacological Relevance
Amine Protection Strategies
The tert-butoxycarbonyl (Boc) group serves dual roles:
-
Temporary Masking: Enables selective functionalization of the secondary amine during peptide coupling or alkylation reactions.
-
Acid-Labile Deprotection: Clean cleavage via trifluoroacetic acid (TFA) generates free amines without side reactions, crucial for prodrug activation.
Case Study: Kinase Inhibitor Development
In the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors, this compound’s rigid scaffold orients pharmacophores into optimal binding conformations. Molecular docking simulations show the isoindole system occupying hydrophobic pockets adjacent to ATP-binding sites, improving inhibitor specificity .
| Parameter | Acceptance Criterion |
|---|---|
| Assay (HPLC) | ≥97.0% |
| Residual Solvents | <500 ppm |
| Heavy Metals (Pb) | <10 ppm |
| Enantiomeric Excess | ≥99.0% |
Comparative Analysis with Structural Analogues
The Boc-protected derivative (C₁₈H₃₂N₂O₄, MW 340.5 g/mol) illustrates the impact of additional carbamate groups on reactivity. While the parent compound’s amine participates in nucleophilic reactions, the Boc variant requires harsher deprotection conditions (e.g., HCl/dioxane), limiting its utility in acid-sensitive syntheses.
Future Directions
Emerging applications in antibody-drug conjugates (ADCs) exploit the compound’s amine handle for lysine-specific payload attachment. Recent patent filings (WO2017044434A1) describe heteroaryl systems incorporating isoindole motifs, suggesting expanded roles in oncology therapeutics . Advances in continuous flow chemistry may address current yield limitations in large-scale manufacturing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume